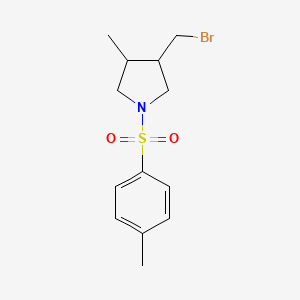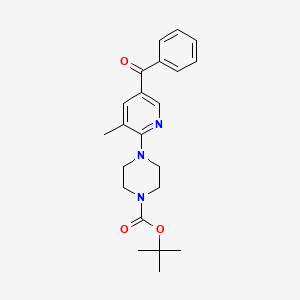
4'-Methyl-3,4,5,6-tetrahydro-2,2'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine is an organic compound with the molecular formula C11H14N2. This compound belongs to the class of bipyridines, which are characterized by two pyridine rings connected by a single bond. The presence of a methyl group at the 4’ position and the tetrahydro configuration of the pyridine rings make this compound unique.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine typically involves the hydrogenation of 4’-Methyl-2,2’-bipyridine. The reaction is carried out under high pressure of hydrogen gas in the presence of a palladium or platinum catalyst. The reaction conditions include a temperature range of 50-100°C and a pressure of 50-100 atm.
Industrial Production Methods: On an industrial scale, the production of 4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine follows a similar hydrogenation process but is optimized for large-scale operations. This involves the use of continuous flow reactors and advanced catalyst systems to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4’-Methyl-2,2’-bipyridine.
Reduction: Further reduction can lead to the formation of fully saturated bipyridine derivatives.
Substitution: The methyl group at the 4’ position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: 4’-Methyl-2,2’-bipyridine.
Reduction: Fully saturated bipyridine derivatives.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
科学研究应用
4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential role in biological systems as a chelating agent.
Medicine: Explored for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, including:
Molecular Targets: Transition metals such as iron (Fe), copper (Cu), and zinc (Zn).
Pathways: The chelation of metal ions can influence redox reactions, enzyme activity, and signal transduction pathways.
相似化合物的比较
- 4-Methyl-3,4,5,6-tetrahydro-2-pyridinamine
- 2-Methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol
- 6,6’-Dimethyl-2,2’-bipyridine
Comparison:
- 4-Methyl-3,4,5,6-tetrahydro-2-pyridinamine: Similar in structure but lacks the bipyridine framework.
- 2-Methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol: Contains a different ring system and functional groups.
- 6,6’-Dimethyl-2,2’-bipyridine: Similar bipyridine structure but with different substitution patterns.
Uniqueness: 4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct chemical and physical properties.
属性
分子式 |
C11H14N2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC 名称 |
4-methyl-2-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
InChI |
InChI=1S/C11H14N2/c1-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h5,7-8H,2-4,6H2,1H3 |
InChI 键 |
VDELRLOUERVJMP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)C2=NCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




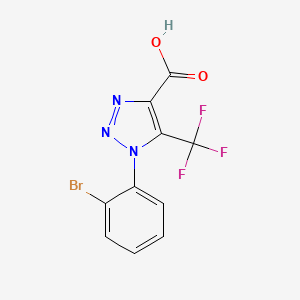

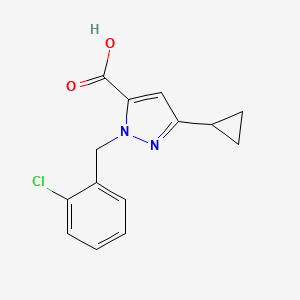
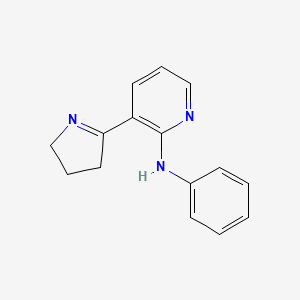


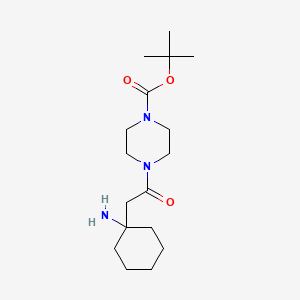
![1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11807354.png)

